Fmoc-DANon HCl
CAS No.: 1822868-57-4
Cat. No.: VC6894716
Molecular Formula: C24H32N2O2
Molecular Weight: 380.532
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1822868-57-4 |
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Molecular Formula | C24H32N2O2 |
Molecular Weight | 380.532 |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(9-aminononyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C24H32N2O2.ClH/c25-16-10-4-2-1-3-5-11-17-26-24(27)28-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23;/h6-9,12-15,23H,1-5,10-11,16-18,25H2,(H,26,27);1H |
Standard InChI Key | RTBUMTIGWPELLG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCN.Cl |
Introduction
Chemical Identity and Structural Features of Fmoc-DANon HCl
Fmoc-DANon HCl is a synthetic amino acid derivative where the α-amino group of diamino nonanoic acid (DANon) is protected by the Fmoc group, and the compound is isolated as a hydrochloride salt. The Fmoc group () provides alkali-labile protection, while the hydrochloride salt enhances solubility in polar aprotic solvents like -dimethylformamide (DMF) and dichloromethane (DCM) . The DANon backbone, a nine-carbon chain with two amine groups, enables unique structural flexibility and functionalization opportunities in peptide design.
Molecular Properties
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Molecular Formula:
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Molecular Weight: 453.96 g/mol (calculated)
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Solubility: >50 mg/mL in DMF, DCM, and acetonitrile; limited solubility in water .
The hydrochloride salt form stabilizes the compound during storage and prevents racemization during coupling reactions .
Synthesis of Fmoc-DANon HCl
Protection of Diamino Nonanoic Acid
The synthesis begins with the Fmoc protection of DANon’s α-amine. Fmoc-Cl (9-fluorenylmethyl chloroformate) is typically employed under mildly basic conditions (pH 8–9) in tetrahydrofuran (THF) or DMF . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, forming a stable urethane linkage. Excess reagents are removed by liquid-liquid extraction, and the product is precipitated in cold ether .
Key Reaction Conditions:
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Molar Ratio: Fmoc-Cl:DANon = 1.2:1 (ensures complete protection) .
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Reaction Time: 2–4 hours at 0–4°C (minimizes side reactions) .
Salt Formation and Purification
The Fmoc-protected DANon is treated with hydrochloric acid (HCl) in ethyl acetate to form the hydrochloride salt. Crystallization from ethanol/ether yields a white crystalline solid. Purity is assessed via reverse-phase high-performance liquid chromatography (RP-HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analytical Characterization
HPLC Analysis
RP-HPLC with UV detection (λ = 265 nm, Fmoc absorption) is standard for quantifying Fmoc-DANon HCl. A C18 column and gradient elution (acetonitrile/water + 0.1% TFA) achieve baseline separation. The limit of quantitation (LOQ) for Fmoc derivatives is typically 1–10 pmol, depending on the amino acid .
Typical HPLC Parameters:
Parameter | Value |
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Column | C18, 4.6 × 150 mm |
Flow Rate | 1.0 mL/min |
Gradient | 20–80% acetonitrile in 20 min |
Retention Time | ~12.5 min |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 453.3 ([M+H]) and isotopic distribution matching the theoretical formula .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DANon HCl is incorporated into peptides using standard SPPS protocols :
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Resin Swelling: Wang or Rink amide resin in DCM/DMF.
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Deprotection: 20% piperidine/DMF (2 × 7 min) removes the Fmoc group .
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Coupling: Activated with DIC/OxymaPure (1:1:1 molar ratio) for 1 hour .
The DANon residue introduces a hydrophobic, flexible spacer in peptide backbones, facilitating:
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Conformational Studies: Probing secondary structure stability.
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Ligand Design: Spacing functional groups in receptor-binding peptides .
Cyclic Peptide Synthesis
Fmoc-DANon HCl enables side-chain-to-side-chain cyclization via its two amine groups. After linear assembly, cyclization is achieved using HATU/HOAt under dilute conditions .
Comparative Analysis with Related Fmoc-Amino Acids
Property | Fmoc-DANon HCl | Fmoc-Ala-OH | Fmoc-Lys(Boc)-OH |
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Molecular Weight | 453.96 | 337.34 | 468.51 |
Solubility in DMF | High | High | Moderate |
Applications | Spacer, cyclization | General use | Side-chain protection |
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